methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate

Description

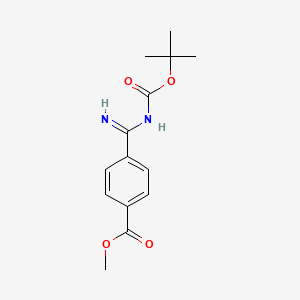

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a benzoate ester linked to a carbamimidoyl group, which is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for various synthetic applications, as it prevents unwanted reactions at the carbamimidoyl site.

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |

InChI Key |

RFBFIJGVXOAJBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:

Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.

Protection of the Amino Group: The amino group of methyl 4-aminobenzoate is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This results in the formation of methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate.

Formation of the Carbamimidoyl Group: The protected amino group is then converted to a carbamimidoyl group using reagents such as cyanamide or other suitable carbamimidoylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free carbamimidoyl group.

Substitution Reactions: The carbamimidoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.

Deprotection: Methyl 4-carbamimidoylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its ability to act as a protected carbamimidoyl donor. The Boc group protects the carbamimidoyl group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free carbamimidoyl group can interact with various molecular targets, such as enzymes or nucleophiles, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate: Similar structure but lacks the carbamimidoyl group.

Methyl 4-(N-(tert-butoxycarbonyl)carbamoyl)benzoate: Contains a carbamoyl group instead of a carbamimidoyl group.

Methyl 4-(N-(tert-butoxycarbonyl)guanidino)benzoate: Contains a guanidino group instead of a carbamimidoyl group.

Uniqueness

Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its protected carbamimidoyl group, which allows for selective reactions and transformations in synthetic chemistry. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.